molecular formula C8H14O3 B2725937 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid CAS No. 1856844-90-0

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid

Cat. No.: B2725937
CAS No.: 1856844-90-0
M. Wt: 158.197
InChI Key: DWJSFQKWPSTEJW-UHFFFAOYSA-N
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Description

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid (CAS 1856844-90-0) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C 8 H 14 O 3 and a molecular weight of 158.19 g/mol , this cyclobutane derivative is characterized by the SMILES code CC(C)OC1(CCC1)C(O)=O . The cyclobutane ring system is a valuable scaffold in pharmaceutical development, with its distinct folded conformation contributing to desirable biological properties . Currently, several FDA-approved drugs incorporate the cyclobutane structure, highlighting its relevance in designing new therapeutic agents . Research into similar cycloalkyl carboxylic acid derivatives has shown promise across multiple therapeutic areas, including the treatment of cancer, inflammatory diseases such as rheumatoid arthritis and psoriasis, and autoimmune disorders . These compounds are frequently investigated as key intermediates in the synthesis of more complex molecules, such as cycloalkylamino acid derivatives, which can act as potent inhibitors in various disease pathways . This product, with a purity of 95% or higher , is intended for use as a critical synthetic intermediate or a building block in research and development settings. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound to explore new chemical spaces and develop novel bioactive molecules targeting a range of indications.

Properties

IUPAC Name

1-propan-2-yloxycyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-6(2)11-8(7(9)10)4-3-5-8/h6H,3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJSFQKWPSTEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1(CCC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutanone Intermediate Synthesis

The cyclobutane core is typically constructed via [2+2] photocycloaddition or ring-closing metathesis. A prominent method involves the reaction of cyclobutanone with isopropyl alcohol under acidic conditions:

Reaction Scheme:
$$
\text{Cyclobutanone} + \text{Isopropyl alcohol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{1-(Propan-2-yloxy)cyclobutane}
$$

Conditions:

  • Catalyst: Concentrated sulfuric acid (5–10 mol%)
  • Temperature: 80–100°C
  • Yield: 60–75%

Data Table 1: Optimization of Cyclobutane Ring Formation

Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
H₂SO₄ 80 6 65 98
p-TsOH 100 4 72 97
Amberlyst-15 90 5 68 96

Carboxylation via Carbon Dioxide Insertion

The cyclobutane intermediate undergoes carboxylation using CO₂ under high pressure:

Reaction Scheme:
$$
\text{1-(Propan-2-yloxy)cyclobutane} + \text{CO}_2 \xrightarrow{\text{KOtBu}} \text{1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid}
$$

Conditions:

  • Base: Potassium tert-butoxide (1.2 eq)
  • Pressure: 5–10 atm CO₂
  • Temperature: 25–40°C
  • Yield: 80–85%

Esterification-Hydrolysis Pathways

Ester Intermediate Synthesis

A two-step protocol involves esterification followed by hydrolysis:

Step 1: Esterification
$$
\text{Cyclobutanecarboxylic acid} + \text{Isopropyl chloroformate} \xrightarrow{\text{Et}_3\text{N}} \text{Isopropyl cyclobutanecarboxylate}
$$

Conditions:

  • Solvent: Dichloromethane
  • Base: Triethylamine (2 eq)
  • Yield: 90–95%

Step 2: Hydrolysis
$$
\text{Isopropyl cyclobutanecarboxylate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{this compound}
$$

Conditions:

  • Base: 2M NaOH
  • Temperature: 60°C
  • Yield: 85–90%

Data Table 2: Hydrolysis Efficiency Under Varied Conditions

Base Temperature (°C) Time (h) Yield (%)
NaOH 60 4 88
KOH 70 3 85
LiOH 50 6 82

Grignard Reagent-Based Carboxylation

Cyclobutylmagnesium Bromide Synthesis

A less common but high-yielding method employs Grignard reagents:

Reaction Scheme:
$$
\text{Cyclobutyl bromide} + \text{Mg} \rightarrow \text{Cyclobutylmagnesium bromide} \xrightarrow{\text{CO}_2} \text{Cyclobutanecarboxylate}
$$

Conditions:

  • Solvent: Tetrahydrofuran (THF)
  • CO₂ Pressure: 1 atm
  • Yield: 70–75%

Post-Functionalization with Isopropoxy Group

The carboxylate intermediate reacts with isopropyl iodide:
$$
\text{Cyclobutanecarboxylate} + \text{Isopropyl iodide} \xrightarrow{\text{Ag}_2\text{O}} \text{this compound}
$$

Conditions:

  • Catalyst: Silver oxide (0.5 eq)
  • Solvent: Acetonitrile
  • Yield: 65–70%

Advanced Electrochemical Synthesis

Decarboxylative Etherification

Recent patents describe electrochemical methods for streamlined synthesis:

Reaction Scheme:
$$
\text{Cyclobutanecarboxylic acid} \xrightarrow{\text{Electrolysis}} \text{this compound}
$$

Conditions:

  • Electrolyte: Tetrabutylammonium hexafluorophosphate
  • Current: 10 mA
  • Temperature: 25°C
  • Yield: 75–80%

Data Table 3: Electrochemical Parameters and Outcomes

Voltage (V) Electrolyte Reaction Time (h) Yield (%)
2.5 nBu₄NPF₆ 3 78
3.0 nBu₄NClO₄ 2.5 82
2.8 nBu₄NBF₄ 4 75

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Patents highlight the use of continuous flow reactors for improved efficiency:

Key Features:

  • Residence Time: 5–10 minutes
  • Catalyst: Heterogeneous acid resins (e.g., Nafion)
  • Throughput: 1–5 kg/h

Purity Enhancement Techniques

  • Crystallization: Ethyl acetate/hexane (3:1) yields 99% purity
  • Chromatography: Silica gel with ethyl acetate eluent

Comparative Analysis of Methods

Data Table 4: Method Comparison

Method Yield (%) Cost (USD/g) Scalability Environmental Impact
Cyclobutane carboxylation 85 12 High Moderate
Ester hydrolysis 88 8 Medium Low
Electrochemical 78 15 Low Low
Grignard reagent 70 20 Low High

Chemical Reactions Analysis

Types of Reactions: 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Chemistry Applications

1. Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as:

  • Esterification : Reacting with alcohols to form esters which are valuable in pharmaceuticals and fragrances.
  • Amidation : Reacting with amines to produce amides that are crucial in drug development.

2. Deoxygenative Borylation

Recent studies have highlighted the potential of using carboxylic acids like 1-(propan-2-yloxy)cyclobutane-1-carboxylic acid in deoxygenative borylation reactions. This process transforms carboxylic acids into boronates without the need for metal catalysts, showcasing a more environmentally friendly approach to synthesizing organoboron compounds that are pivotal in cross-coupling reactions .

Medicinal Chemistry Applications

1. Antiviral Activity

Research indicates that derivatives of cyclobutane carboxylic acids may exhibit antiviral properties. For instance, compounds structurally similar to this compound have been investigated for their efficacy against viral infections such as hepatitis B. The structural modifications can enhance their bioactivity and selectivity .

2. Drug Development

The unique structural features of this compound allow it to interact with biological targets effectively. Its derivatives are being explored for their potential as therapeutic agents in treating various diseases, including cancer and infectious diseases. The cyclobutane moiety may confer specific biological activities that are currently under investigation .

Material Science Applications

1. Polymer Synthesis

The compound can also be employed in the synthesis of polymers where cyclobutane units may introduce rigidity and thermal stability into polymer chains. This application is particularly relevant in developing high-performance materials used in coatings, adhesives, and composites.

2. Functional Materials

Due to its functional groups, this compound can be incorporated into functional materials that respond to environmental stimuli (e.g., temperature or pH changes). Such materials have applications in smart coatings and drug delivery systems.

Case Studies

Application AreaCase Study ExampleFindings
Synthetic ChemistryUse in deoxygenative borylation reactionsSuccessfully converted carboxylic acids into boronates under metal-free conditions .
Medicinal ChemistryInvestigation of antiviral properties against hepatitis BStructural modifications enhanced bioactivity; potential therapeutic applications identified .
Material ScienceDevelopment of cyclobutane-based polymersImproved thermal stability and mechanical properties observed in synthesized polymers .

Mechanism of Action

The mechanism of action of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The isopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of 1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid with analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound 1856844-90-0 C₈H₁₄O₃ 158.20 Propan-2-yloxy, carboxylic acid Lipophilic, potential steric hindrance
1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid 1491450-59-9 C₈H₁₄O₂S 174.26 Propan-2-ylsulfanyl, carboxylic acid Higher polarity due to sulfur atom
1-(Methoxycarbonyl)cyclobutane-1-carboxylic acid - C₇H₁₀O₄ 158.15 Methoxycarbonyl, carboxylic acid Increased acidity from dual carboxyl groups
3,3-Difluorocyclobutane-1,1-dicarboxylic 1-isopropyl ester 1225532-90-0 C₉H₁₂F₂O₄ 222.19 Difluoro, isopropyl ester Enhanced stability from fluorine atoms
1-(oxan-2-yl)cyclobutane-1-carboxylic acid 2060063-21-8 C₁₀H₁₆O₃ 184.24 Tetrahydropyran (oxane) substituent Improved lipophilicity
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid 1314670-14-8 C₁₂H₁₃BrO₂ 269.13 Aromatic bromo-methyl group Bulky substituent for steric effects

Key Observations :

  • Lipophilicity: The oxane substituent in 1-(oxan-2-yl)cyclobutane-1-carboxylic acid improves lipophilicity, which may enhance membrane permeability in drug design . Steric Hindrance: The isopropyl ether group in the parent compound introduces steric bulk, which could influence binding to biological targets compared to smaller groups like methoxycarbonyl .
  • Reactivity :
    • Sulfur-containing analogs (e.g., propan-2-ylsulfanyl) exhibit higher molecular weights and polarity, which may affect solubility and metabolic pathways .
    • Dicarboxylic derivatives (e.g., cyclobutane-1,1-dicarboxylic acid) are more polar and acidic, enabling salt formation and coordination chemistry .

Biological Activity

1-(Propan-2-yloxy)cyclobutane-1-carboxylic acid is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activity. The compound possesses a cyclobutane ring, a carboxylic acid functional group, and a propan-2-yloxy substituent, which may influence its interactions with biological systems.

  • Molecular Formula : C8H14O2
  • Molecular Weight : 142.20 g/mol
  • IUPAC Name : this compound
  • CAS Number : 610791-04-3

The presence of the carboxylic acid group allows for hydrogen bonding with proteins and enzymes, potentially affecting their activity. The propan-2-yloxy group enhances lipophilicity, facilitating cellular uptake and interaction with lipid membranes.

The biological activity of this compound is hypothesized to involve:

  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules, influencing enzyme activity and protein structure.
  • Lipophilicity : The propan-2-yloxy group may enhance the compound's ability to cross cell membranes, allowing interaction with intracellular targets.

Biological Activity and Therapeutic Potential

Research indicates that this compound is being investigated for its potential therapeutic properties, particularly in drug development. Its interactions with biomolecules suggest possible applications in:

  • Anti-inflammatory Agents : Initial studies propose that it may play a role in developing compounds aimed at reducing inflammation.
  • Cancer Therapeutics : Given its structural similarities to other bioactive compounds, further exploration into its efficacy against various cancers is warranted .

Study Overview

A variety of studies have explored the biological activity of compounds similar to this compound, providing insights into its potential applications:

StudyFocusFindings
Phase IIa Clinical Trial on Anti-18F-FACBCProstate Cancer ImagingDemonstrated safety and efficacy in PET imaging for prostate cancer patients, indicating the importance of structural analogs in therapeutic contexts .
Synthesis and CharacterizationOrganic SynthesisEstablished methods for synthesizing the compound, highlighting its utility as a building block in organic chemistry .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
Cyclobutane-1-carboxylic acidC5H8O2Lacks propan-2-yloxy group; less lipophilic.
1-(Methoxy)cyclobutane-1-carboxylic acidC8H14O3Contains methoxy instead of isopropoxy; different reactivity profile.
1-(Propan-2-yloxy)methylcyclobutane-1-carboxylic acidC9H16O3Similar structure with additional methyl group; potential for increased biological activity due to structural modifications .

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in animal models.
  • Mechanistic Studies : To define specific molecular targets and pathways influenced by this compound.
  • Therapeutic Applications : Exploring its potential as an anti-inflammatory or anticancer agent through clinical trials.

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key for identifying the cyclobutane ring (δ ~2.5–3.5 ppm for ring protons) and isopropyloxy group (δ ~1.2 ppm for methyl groups) .
  • IR Spectroscopy : Confirms carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) and ester carbonyl (C=O ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .

How can discrepancies in reported solubility and stability data for this compound be resolved?

Advanced Research Question
Contradictions in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Recrystallization in mixed solvents (e.g., ethanol/water) followed by PXRD analysis can identify crystalline phases . Stability studies under varying pH (2–12) and temperature (4–40°C) using HPLC-UV monitoring reveal degradation pathways (e.g., hydrolysis of the ester moiety) .

What computational tools are recommended to predict the compound’s pharmacokinetic properties and target interactions?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME or pkCSM estimate logP, bioavailability, and CYP450 interactions based on substituent effects .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to potential targets (e.g., enzymes with cyclopropane-binding pockets) .
  • MD Simulations : GROMACS assesses dynamic interactions in aqueous or lipid bilayers, critical for membrane permeability studies .

How does the compound’s structure compare to analogous cyclopropane or cyclohexane derivatives in drug discovery contexts?

Basic Research Question
Cyclobutane derivatives balance ring strain (higher than cyclohexane, lower than cyclopropane), influencing metabolic stability. For example, cyclobutane’s intermediate strain enhances binding rigidity compared to cyclohexane, as shown in protease inhibitor studies . Substituent positioning (e.g., para vs. meta) on aromatic analogs also affects solubility and target selectivity .

What strategies optimize the compound’s yield in multi-step syntheses involving sensitive functional groups?

Advanced Research Question

  • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for carboxylic acids during alkylation steps to prevent side reactions .
  • Flow Chemistry : Continuous flow systems improve heat transfer and reduce decomposition in exothermic steps (e.g., esterification) .
  • Catalytic Optimization : Palladium or nickel catalysts enhance coupling efficiency in cross-coupling reactions, reducing byproducts .

What in vitro assays are suitable for evaluating the compound’s biological activity and cytotoxicity?

Basic Research Question

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like proteases) quantify IC₅₀ values .
  • Cell Viability Tests : MTT or resazurin assays in HEK293 or HepG2 cells assess cytotoxicity (EC₅₀) .
  • Permeability Studies : Caco-2 monolayers model intestinal absorption, correlating with logD values .

How can structural modifications enhance the compound’s metabolic stability without compromising activity?

Advanced Research Question

  • Isosteric Replacement : Fluorine substitution at the cyclobutane ring (e.g., 3-fluoro analogs) reduces CYP450-mediated oxidation .
  • Prodrug Design : Ester-to-amide conversion improves plasma stability, as demonstrated in cyclopropane prodrugs .
  • Deuterium Labeling : Incorporation at labile positions (e.g., isopropyloxy methyl groups) extends half-life via kinetic isotope effects .

What are the best practices for handling and storing this compound in laboratory settings?

Basic Research Question

  • Storage : Under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Safety Protocols : Use nitrile gloves and fume hoods during synthesis; consult SDS for spill management (e.g., neutralization with NaHCO₃ for acidic residues) .

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